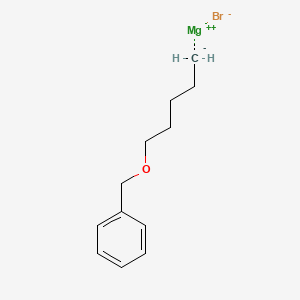

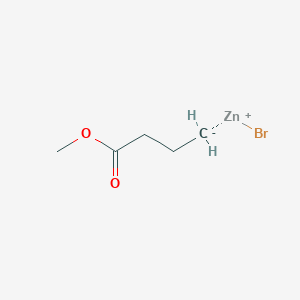

5-(Benzyloxy)pentylmagnesium bromide, 0.50 M in THF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Benzyloxy)pentylmagnesium bromide (5-BPMB) is a Grignard reagent that is used in organic synthesis of a variety of compounds. 5-BPMB is a relatively new reagent, having only been developed in the early 2000s. It is a versatile reagent that is used in a wide range of applications, from the synthesis of pharmaceuticals to the production of polymers. 5-BPMB is typically supplied as a 0.50 M solution in tetrahydrofuran (THF). This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-BPMB.

Applications De Recherche Scientifique

Antibacterial/Antifungal Activity

5-(Benzyloxy)pentylmagnesium bromide can be used in the synthesis of polyprenol derivatives, which have been found to exhibit antibacterial and antifungal activities . These derivatives have shown effectiveness against pathogenic strains such as Salmonella enterica, Staphylococcus aureus, Aspergillus niger, Escherichia coli, and Bacillus subtilis .

Synthesis of Pharmaceutically Relevant Building Blocks

This compound can be used in the synthesis of pharmaceutically relevant building blocks, such as 2,6-dichlorobenzyl bromide . This building block is notably used in the active pharmaceutical ingredients (APIs) vilanterol and isoconazole .

Photochemical Benzylic Bromination

5-(Benzyloxy)pentylmagnesium bromide can be used in photochemical benzylic bromination reactions . This process can be significantly enhanced by flow processing, which provides uniform irradiation of a shorter path length, compared to large scale batch processes .

Synthesis of Bioactive Compounds

The compound can be used in the synthesis of bioactive compounds such as polyprenols . These compounds have many bioactivities such as antivirus, antitumor, hepatoprotective, and anti-Alzheimer effects .

Synthesis of Polyprenyl Derivatives

5-(Benzyloxy)pentylmagnesium bromide can be used in the synthesis of polyprenyl derivatives . These derivatives have been found to exhibit synergistic effects with polyprenols against various bacterial and fungal strains .

Process Intensification in Chemical Reactions

The compound can be used in process intensification in chemical reactions . For instance, it can be used in the synthesis of bromine in continuous flow mode, which enables highly efficient mass utilization by HBr recycling .

Mécanisme D'action

Target of Action

5-(Benzyloxy)pentylmagnesium bromide, also known as BnOC5H10MgBr, is an organometallic compound. The primary targets of this compound are typically carbon atoms in organic molecules that are susceptible to nucleophilic attack .

Mode of Action

The compound acts as a Grignard reagent . Grignard reagents are powerful nucleophiles that can attack electrophilic carbon atoms present in many organic compounds . The magnesium atom in the Grignard reagent carries a partial negative charge and thus can form a bond with the electrophilic carbon atom .

Biochemical Pathways

The exact biochemical pathways affected by 5-(Benzyloxy)pentylmagnesium bromide can vary depending on the specific organic molecule it reacts with. .

Pharmacokinetics

As a Grignard reagent, it’s likely to be highly reactive and unstable in aqueous environments, which could limit its bioavailability .

Result of Action

The result of the action of 5-(Benzyloxy)pentylmagnesium bromide is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used .

Propriétés

IUPAC Name |

magnesium;pentoxymethylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O.BrH.Mg/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h4-6,8-9H,1-3,7,10-11H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEKJRXETGSKKZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCCOCC1=CC=CC=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)pentylmagnesium bromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Chloro-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6316062.png)

![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene, 95%](/img/structure/B6316158.png)